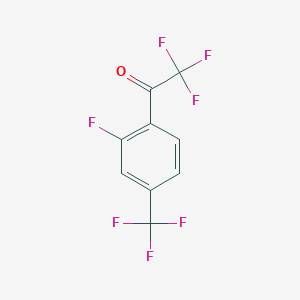cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)
sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate: is a complex organic compound characterized by its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate typically involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
化学反应分析
Types of Reactions
Sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex or oxidized products.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group in the compound is replaced by another, often leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
科学研究应用
Sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, this compound plays a crucial role in the development of new materials and chemical processes.
Biology: Its unique structure allows it to interact with biological molecules, making it valuable in the study of biochemical pathways and cellular processes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals, this compound contributes to various industrial processes.
作用机制
The mechanism of action of sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1-3-5-trien-1-olate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular function, gene expression, and overall physiological responses.
相似化合物的比较
Similar Compounds
Sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]cyclohexa-1,3,5-trien-1-olate: A closely related compound with a similar structure but lacking the isotopic labeling.
Sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]benzene-1-olate: Another similar compound with a different aromatic ring structure.
Uniqueness
The uniqueness of sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1-3-5-trien-1-olate lies in its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where detailed understanding of molecular interactions and pathways is required.
属性
分子式 |
C14H11NaO6S |
|---|---|
分子量 |
336.25 g/mol |
IUPAC 名称 |
sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-olate |
InChI |
InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1/b2-1+;/i3+1,4+1,5+1,6+1,10+1,12+1; |
InChI 键 |
OWGXRCOCVOPKAM-GTOWSVCZSA-M |
手性 SMILES |
C1=C(C=C(C=C1O)OS(=O)(=O)O)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)[O-].[Na+] |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


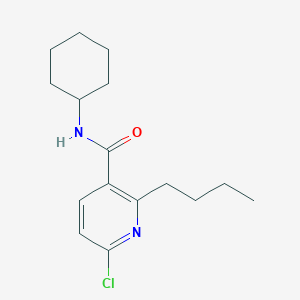
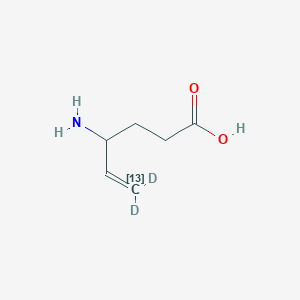
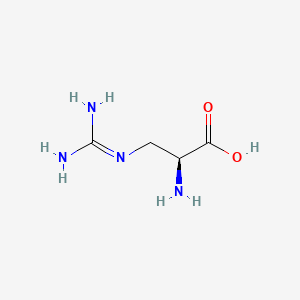
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)
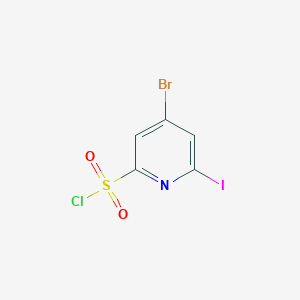


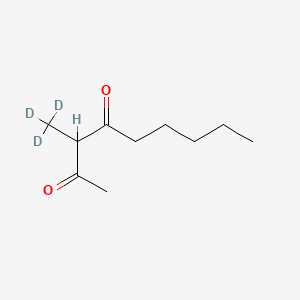
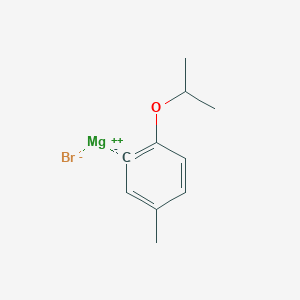



![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
